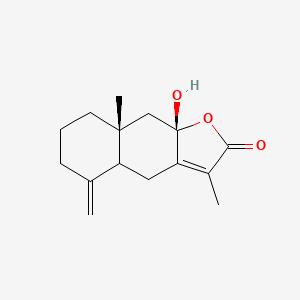
ICodonolactone;8beta-Hydroxyasterolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atractylenolide III is a sesquiterpene lactone compound derived from the traditional Chinese medicinal plant Atractylodes macrocephala Koidz. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Atractylenolide III can be synthesized through the oxidation of atractylenolide II using cytochrome P450 (CYP450)-mimetic oxidation models . The conversion involves specific reaction conditions that facilitate the oxidation process, resulting in the formation of atractylenolide III.
Industrial Production Methods: Industrial production of atractylenolide III typically involves the extraction and purification from the rhizomes of Atractylodes macrocephala Koidz. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Atractylenolide III undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP450 enzymes or biomimetic iron-porphyrin complexes.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can occur under acidic or basic conditions, depending on the substituents involved.
Major Products:
Oxidation: Leads to the formation of hydroxylated derivatives.
Reduction: Produces reduced forms of atractylenolide III.
Substitution: Results in various substituted lactone derivatives.
Wissenschaftliche Forschungsanwendungen
Atractylenolide III has a wide range of applications in scientific research:
Chemistry: Used as a reference material in assays to detect its presence in plant root extracts and biological samples.
Biology: Investigated for its role in modulating oxidative stress and inflammatory responses.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
Atractylenolide III exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways.
Anti-cancer: Influences the JAK2/STAT3 signaling pathway.
Neuroprotection: Inhibits glutamate-induced neuronal apoptosis and modulates oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Atractylenolide I: Shares similar anti-inflammatory and neuroprotective properties.
Atractylenolide II: Known for its anti-cancer activities but less frequently reported compared to atractylenolide III.
Uniqueness: Atractylenolide III stands out due to its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and therapeutic applications .
Eigenschaften
Molekularformel |
C15H20O3 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11?,14-,15+/m1/s1 |
InChI-Schlüssel |
FBMORZZOJSDNRQ-JBAPVGOWSA-N |
Isomerische SMILES |
CC1=C2CC3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C |
Kanonische SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















